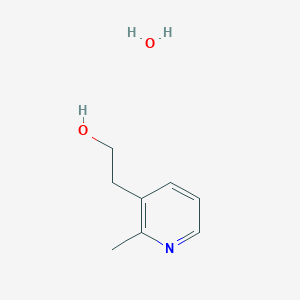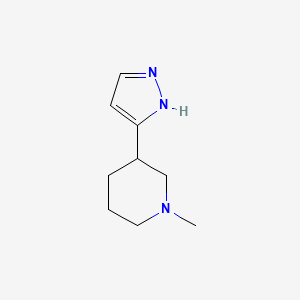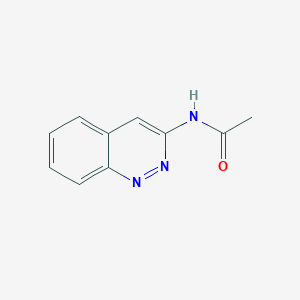
N-(Cinnolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cinnolin-3-yl)acetamide: is a heterocyclic compound that features a cinnoline ring system. Cinnoline, a bicyclic structure with two nitrogen atoms, is known for its significant pharmacological and chemical properties . The compound’s molecular formula is C₁₀H₉N₃O and it has a molecular weight of 187.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(Cinnolin-3-yl)acetamide typically involves the reaction of cinnoline derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method is the direct acetylation of cinnoline using acetic anhydride in the presence of a catalyst such as acetic acid . This reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of solvents like ethyl acetate or butyl acetate as acyl sources can also be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Cinnolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of cinnoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(Cinnolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(Cinnolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used .
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound with a similar bicyclic structure.
Quinoline: An isosteric relative with one nitrogen atom replaced by a carbon atom.
Isoquinoline: Another isosteric relative with a different arrangement of nitrogen atoms.
Phthalazine: An isomeric compound with a similar nitrogen arrangement.
Uniqueness: N-(Cinnolin-3-yl)acetamide is unique due to its specific acetylated structure, which imparts distinct chemical reactivity and biological activity compared to its parent compound, cinnoline, and other similar heterocycles . Its acetyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N-cinnolin-3-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)11-10-6-8-4-2-3-5-9(8)12-13-10/h2-6H,1H3,(H,11,13,14) |
Clé InChI |
SZZBUUKEZLGWNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=CC=CC=C2N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


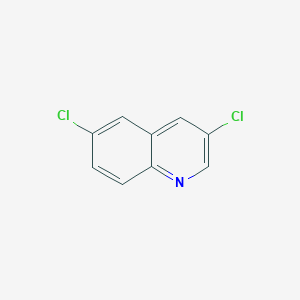
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

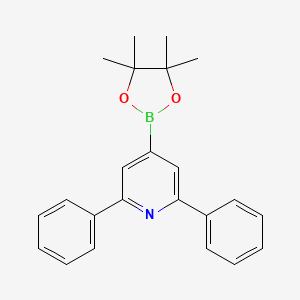
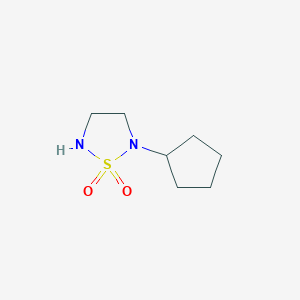
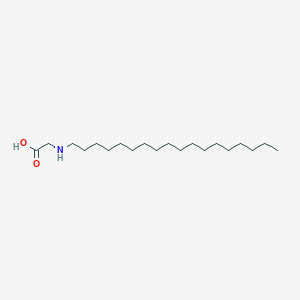
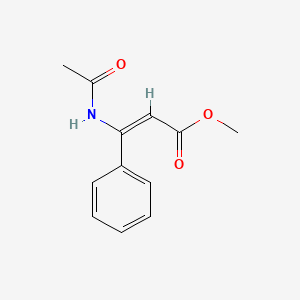
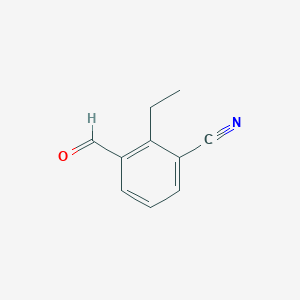
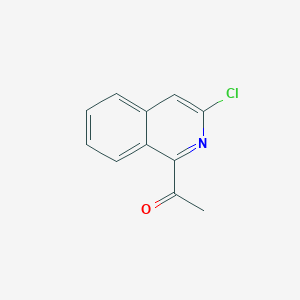
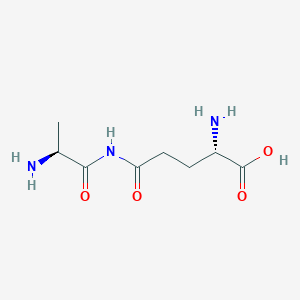

![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
